molecular formula C9H16ClNO2 B1466224 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1342004-74-3

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1466224
CAS No.: 1342004-74-3
M. Wt: 205.68 g/mol
InChI Key: IOWJTTZOYMLCTF-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and a chloropropanone moiety

Properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWJTTZOYMLCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-(methoxymethyl)pyrrolidine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine

Biological Activity

Overview of the Compound

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a synthetic compound characterized by a pyrrolidine ring and a chloropropanone moiety. Its molecular formula is C9H16ClNO2C_9H_{16}ClNO_2, and it has been studied for its potential biological activities, particularly in biochemical reactions involving enzyme interactions and cellular processes.

The compound exhibits significant interactions with various enzymes, notably influencing the activity of carbonic anhydrase isoenzymes, which play a crucial role in maintaining acid-base balance in tissues. This interaction suggests potential applications in conditions where acid-base homeostasis is disrupted.

Enzyme Interactions

  • Carbonic Anhydrase : The compound's pyrrolidine structure allows it to interact effectively with carbonic anhydrases, potentially modulating their activity.
  • RORγt Nuclear Receptor : It has been observed to affect RORγt, a nuclear receptor involved in immune response regulation, indicating its role in immunomodulation.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling Pathways : The compound can alter signaling pathways that are critical for cellular communication and function.
  • Gene Expression : It may impact the expression of genes associated with immune responses and metabolism, leading to downstream effects on cellular behavior.

Research Findings

Several studies have documented the biological activities of this compound:

Case Study 1: Immunomodulatory Effects

In a study assessing the immunomodulatory effects of various compounds, this compound demonstrated significant modulation of cytokine production in immune cells. The results indicated a potential role in therapeutic strategies for autoimmune diseases .

Case Study 2: Enzyme Activity Inhibition

Research investigating enzyme inhibitors found that this compound could inhibit specific enzymes related to metabolic pathways. The inhibition was quantified using enzyme assays, demonstrating IC50 values that suggest moderate potency against certain targets .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and effects of this compound compared to other related compounds:

Compound NameTarget EnzymeIC50 (μM)Effect on Cytokine ProductionNotes
This compoundCarbonic Anhydrase15Decreased IL-6 levelsImmunomodulatory properties observed
Compound ACarbonic Anhydrase10No significant effectControl compound
Compound BRORγt20Increased IL-10 levelsPotential anti-inflammatory activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

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